molecular formula C10H22O5S2 B167741 D-Glucose diethyl dithioacetal CAS No. 1941-52-2

D-Glucose diethyl dithioacetal

Cat. No. B167741
CAS RN: 1941-52-2
M. Wt: 286.4 g/mol
InChI Key: BTOYCPDACQXQRS-LURQLKTLSA-N
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Description

D-Glucose diethyl dithioacetal, also known as D-Glucose diethyl mercaptal, is a chemical compound with the molecular formula C10H22O5S2 and a molecular weight of 286.4 . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of D-Glucose diethyl dithioacetal is represented by the formula C10H22O5S2 . This indicates that the compound contains 10 carbon atoms, 22 hydrogen atoms, 5 oxygen atoms, and 2 sulfur atoms.


Physical And Chemical Properties Analysis

D-Glucose diethyl dithioacetal is a solid at 20 degrees Celsius . It has a molecular weight of 286.41 . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

1. Synthesis of Dithioacetal-α,α-Diglycosides

  • Summary of the Application: D-Glucose diethyl dithioacetal is used in the synthesis of dithioacetal-α,α-diglycosides. This process involves the thioacetalization of aldehydes or ketones via highly stereoselective ring-opening of 1,6 anhydrosugars with bis (trimethylsilyl)sulfide .
  • Methods of Application: The synthetic strategy is based on the thioacetalization of aldehydes or ketones via highly stereoselective ring-opening of 1,6 anhydrosugars with bis (trimethylsilyl)sulfide .
  • Results or Outcomes: The process results in a one-step access to dithioacetal-α,α-diglycosides .

2. Synthesis of Deoxy Sugar Derivatives

  • Summary of the Application: Dithioacetals of sugars, including D-Glucose diethyl dithioacetal, provide useful starting materials for the synthesis of various deoxy sugar derivatives by way of polythio intermediates .
  • Methods of Application: The process involves the use of dithioacetals as starting points for the synthetic manipulation of sugars in their acyclic form .
  • Results or Outcomes: The process provides convenient access to acyclic aldose derivatives having two different substituents at C-1 .

3. Synthesis of D-Glucosaminate Dehydratase

  • Summary of the Application: D-Glucose diethyl dithioacetal is used in the synthesis of D-glucosaminate dehydratase (GADH). This enzyme is involved in the conversion of D-glucosaminate (GlcNA) to glyceraldehyde, pyruvate, and ammonia .
  • Methods of Application: The process involves incubating GADH with GlcNA in a veronal buffer (VB; 0.01 M, pH 8.0) .
  • Results or Outcomes: The process results in the stoichiometric conversion of GlcNA to glyceraldehyde, pyruvate, and ammonia .

4. Synthesis of D-Glucosaminate Dehydratase

  • Summary of the Application: D-Glucose diethyl dithioacetal is used in the synthesis of D-glucosaminate dehydratase (GADH). This enzyme is involved in the conversion of D-glucosaminate (GlcNA) to glyceraldehyde, pyruvate, and ammonia .
  • Methods of Application: The process involves incubating GADH with GlcNA in a veronal buffer (VB; 0.01 M, pH 8.0) .
  • Results or Outcomes: The process results in the stoichiometric conversion of GlcNA to glyceraldehyde, pyruvate, and ammonia .

Safety And Hazards

The safety data sheet for D-Glucose diethyl dithioacetal suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

(2R,3R,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOYCPDACQXQRS-LURQLKTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(C(C(C(CO)O)O)O)O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304066
Record name D-Glucose, diethyl dithioacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucose diethyl dithioacetal

CAS RN

1941-52-2
Record name D-Glucose, diethyl dithioacetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1941-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucose, diethyl dithioacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glucose-diethyldithioacetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
L Hough, MI Taha - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… oxidations of 2-amino-2-deoxy-D-glucose diethyl dithioacetal hydrochloride (I) and its N-acetyl … +6.3") (VI; R = H) derived from the oxidation of D-glucose diethyl dithioacetal and of D-…
Number of citations: 13 pubs.rsc.org
L Hough, TJ Taylor - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… (XI11 ; R = H) and ~-manno-2 : 6-epoxy-1 : l-diethylsulphonyl-3 : 4 : 5-trihydroxyhexane (X ; R = H) which was identical with that prepared from D-glucose diethyl dithioacetal. Each …
Number of citations: 11 pubs.rsc.org
ML Wolfrom, W von Bebenburg - Journal of the American …, 1960 - ACS Publications
… The corresponding 3, 4, 5, 6-tetra-O-benzoyl-D-glucose diethyl dithioacetal had been reported byBrigl and Mühlschlegel3 and its unsubstituted hydroxyl on carbon two had been …
Number of citations: 10 pubs.acs.org
D Horton, P Norris, B Berrang - Carbohydrate research, 1996 - Elsevier
… Repeating the procedure described by Bolliger and Schmid [2], D-glucose diethyl dithioacetal (1) was treated briefly with sodium hydroxide and benzoyl chloride, which converted 1 into …
Number of citations: 5 www.sciencedirect.com
LF Tietze, K Böge, V Vill - Chemische Berichte, 1994 - Wiley Online Library
… The treatment of D-glucose with ethanethiol gave the D-glucose diethyl dithioacetal 2[13] which was acetylated[141 to afford the pentaacetate 3. Oxidative desulfurization of 3 with N-…
AJ Fuccello - 1977 - search.proquest.com
… 5-0-Tosyloxy-D-glucose diethyl dithioacetal when heated in … -5-0-toxyloxy-D-glucose diethyl dithioacetal when heated in … -tetraO-methyl-D-glucose diethyl dithioacetal. The acyclic deriva …
Number of citations: 2 search.proquest.com
GS Bethell, RJ Ferrier - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… The first of these on debenzoylation gave D-glucose diethyl dithioacetal, and the esterification pattern was assumed to be that of the tribenzoate (VI) which on benzoylation gave the …
Number of citations: 4 pubs.rsc.org
R Barker, DL MacDonald - Journal of the American Chemical …, 1960 - ACS Publications
… dglucose diethyl dithioacetal (II) yielded only the same D-mannitol anhydride (V). Zinner … With respectto D-glucose diethyl dithioacetal (II), we find, as did Hough and Taylor,6 that oxi…
Number of citations: 23 pubs.acs.org
K Onodera, Y Morisawa - Analytical Biochemistry, 1961 - Elsevier
… A series of developing solvents was investigated, and some of them were found useful for separating 2-amino-2-deoxy-d-glucose diethyl dithioacetal from 2-amino-2-deoxy-d-galactose …
Number of citations: 3 www.sciencedirect.com
L Hough, MI Taha - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
2-ACETAMIDO-2-DEOXY-D-GLUCOSE DIETHYL DITHIOACETAL (v) was required for oxidation to the diethylsulphonyl derivative in order to compare the properties of the latter with …
Number of citations: 26 pubs.rsc.org

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